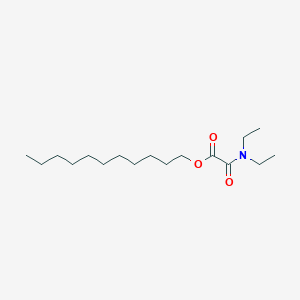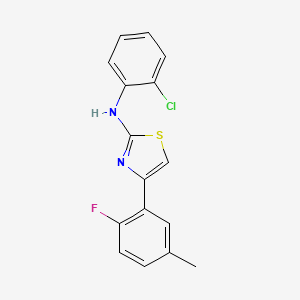
N-(2-Chlorophenyl)-4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chlorophenyl)-4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a chlorophenyl group and a fluoro-methylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 2-chlorobenzaldehyde with 2-fluoro-5-methylaniline in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with a sulfur source, such as Lawesson’s reagent or phosphorus pentasulfide, to form the thiazole ring. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or toluene, for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the thiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require the presence of a base and are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted thiazole derivatives with various functional groups
Scientific Research Applications
N-(2-Chlorophenyl)-4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
N-(2-Chlorophenyl)-4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
- N-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-2-amine
- N-(2-Fluorophenyl)-4-(2-chlorophenyl)-1,3-thiazol-2-amine
- N-(2-Methylphenyl)-4-(2-chlorophenyl)-1,3-thiazol-2-amine
These compounds share similar structural features but differ in the substituents attached to the thiazole ring The presence of different substituents can significantly influence their chemical properties, reactivity, and biological activities
Properties
CAS No. |
62433-42-5 |
|---|---|
Molecular Formula |
C16H12ClFN2S |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H12ClFN2S/c1-10-6-7-13(18)11(8-10)15-9-21-16(20-15)19-14-5-3-2-4-12(14)17/h2-9H,1H3,(H,19,20) |
InChI Key |
KVDNJVWZXYJOGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CSC(=N2)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


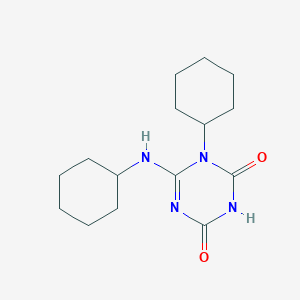
![1H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-phenyl-](/img/structure/B14536964.png)
![Propyl 2-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B14536973.png)
![6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14536974.png)
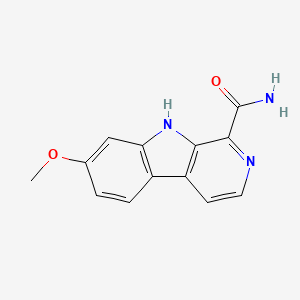
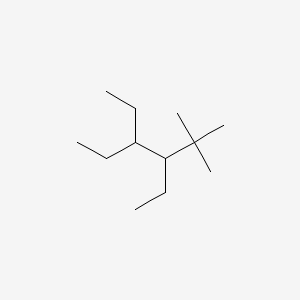
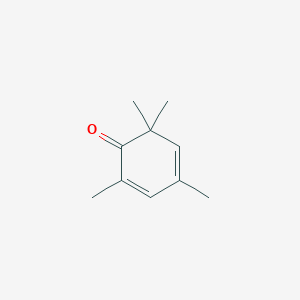
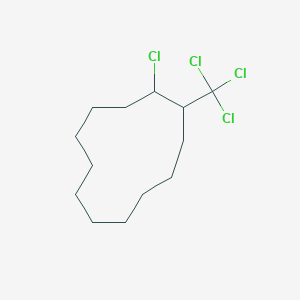

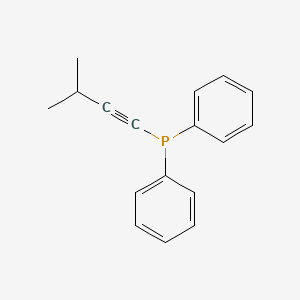

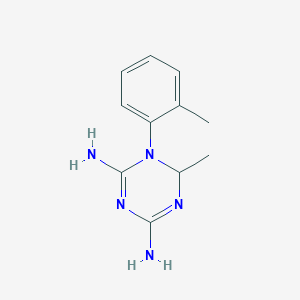
![4-Chloro-2-[(2,4,6-trimethylphenyl)sulfanyl]aniline](/img/structure/B14537035.png)
